Cas no 30162-39-1 ((quinolin-3-yl)thiourea)
(quinolin-3-yl)thiourea Chemical and Physical Properties
Names and Identifiers
-
- Thiourea, 3-quinolinyl-
- (quinolin-3-yl)thiourea
- MLS000326753
- FWHWMBUEPKVKDX-UHFFFAOYSA-N
- Z1020738242
- quinolin-3-ylthiourea
- F1906-0031
- SMR000179261
- EN300-94802
- FBA16239
- MFCD01568686
- N-(3-quinolinyl)thiourea
- 6N-068
- amino(3-quinolylamino)methane-1-thione
- 30162-39-1
- 864-310-5
- AKOS012076014
- CS-0264831
- Oprea1_271268
- SCHEMBL2779562
- 1-(3-quinolinyl)-2-thiourea
- HMS2161F14
- HMS3319C22
- CHEMBL1557010
- DB-119900
-
- MDL: MFCD01568686
- Inchi: 1S/C10H9N3S/c11-10(14)13-8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H3,11,13,14)
- InChI Key: FWHWMBUEPKVKDX-UHFFFAOYSA-N
- SMILES: N(C1=CC2C(N=C1)=CC=CC=2)C(N)=S
Computed Properties
- Exact Mass: 203.05171847Da
- Monoisotopic Mass: 203.05171847Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 83Ų
(quinolin-3-yl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E592460-10mg |
(quinolin-3-yl)thiourea |
30162-39-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E592460-50mg |
(quinolin-3-yl)thiourea |
30162-39-1 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E592460-100mg |
(quinolin-3-yl)thiourea |
30162-39-1 | 100mg |
$ 250.00 | 2022-06-05 | ||
| abcr | AB297622-100 mg |
N-(3-Quinolinyl)thiourea; . |
30162-39-1 | 100 mg |
€221.50 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335501-50mg |
(Quinolin-3-yl)thiourea |
30162-39-1 | 90% | 50mg |
¥3024.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335501-100mg |
(Quinolin-3-yl)thiourea |
30162-39-1 | 90% | 100mg |
¥4536.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335501-250mg |
(Quinolin-3-yl)thiourea |
30162-39-1 | 90% | 250mg |
¥6048.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335501-500mg |
(Quinolin-3-yl)thiourea |
30162-39-1 | 90% | 500mg |
¥11188.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335501-1g |
(Quinolin-3-yl)thiourea |
30162-39-1 | 90% | 1g |
¥14383.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335501-2.5g |
(Quinolin-3-yl)thiourea |
30162-39-1 | 90% | 2.5g |
¥24148.00 | 2024-08-02 |
(quinolin-3-yl)thiourea Suppliers
(quinolin-3-yl)thiourea Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on (quinolin-3-yl)thiourea
Comprehensive Overview of (Quinolin-3-yl)thiourea (CAS No. 30162-39-1)
(Quinolin-3-yl)thiourea (CAS No. 30162-39-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.
The molecular formula of (quinolin-3-yl)thiourea is C9H8N4S, and it has a molecular weight of 204.25 g/mol. The compound features a quinoline ring system conjugated with a thiourea moiety, which imparts it with distinct chemical reactivity and biological activity. The quinoline ring is known for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The thiourea group, on the other hand, is a versatile functional group that can participate in various chemical reactions and interactions with biological targets.
In recent years, significant advancements have been made in understanding the potential applications of (quinolin-3-yl)thiourea. One of the key areas of research has been its role as a lead compound in the development of new drugs. Studies have shown that (quinolin-3-yl)thiourea derivatives exhibit potent inhibitory activity against various enzymes and receptors, making them valuable candidates for drug discovery.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the antiproliferative activity of (quinolin-3-yl)thiourea derivatives against cancer cell lines. The researchers found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selective toxicity is a highly desirable property for anticancer drugs, as it can reduce side effects and improve therapeutic outcomes.
Beyond its potential as an anticancer agent, (quinolin-3-yl)thiourea has also been explored for its antimicrobial properties. A study published in the European Journal of Medicinal Chemistry in 2021 demonstrated that several derivatives of (quinolin-3-yl)thiourea showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding is particularly significant given the growing global concern over antibiotic resistance.
In addition to its direct biological activities, (quinolin-3-yl)thiourea serves as an important intermediate in synthetic chemistry. Its reactivity and functional group versatility make it a valuable building block for the synthesis of more complex molecules. For instance, it can be used in the preparation of heterocyclic compounds with diverse biological activities, such as anti-inflammatory agents and antiviral drugs.
The synthesis of (quinolin-3-yl)thiourea typically involves the reaction between quinoline and thiourea under appropriate conditions. Various methods have been reported in the literature, including microwave-assisted synthesis and solvent-free conditions, which offer advantages such as higher yields and shorter reaction times. These synthetic methods are crucial for large-scale production and industrial applications.
The physicochemical properties of (quinolin-3-yl)thiourea, such as solubility, stability, and melting point, are also important considerations for its practical use. For instance, its solubility in different solvents can affect its bioavailability and formulation properties. Research into optimizing these properties is ongoing to enhance the compound's performance in various applications.
In conclusion, (quinolin-3-yl)thiourea (CAS No. 30162-39-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and chemical properties make it an attractive candidate for the development of new therapeutic agents and as a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new insights into its biological activities and synthetic potential, further solidifying its importance in the scientific community.
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